

Introduction: A Marine Treasure for Cellular Signaling Research

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Stelletamide A trifluoroacetate*

Cat. No.: *B15339601*

[Get Quote](#)

Stelletamide A is a novel alkaloid isolated from marine sponges of the genus *Stelletta*.^{[1][2][3]} It has emerged as a valuable molecular probe due to its distinct biological activity as a potent inhibitor of calmodulin (CaM).^{[1][2]} Calmodulin is a ubiquitous and essential calcium-binding protein in eukaryotic cells. Upon binding Ca²⁺, it acts as a primary transducer of calcium signals, modulating a vast array of downstream enzymes and proteins critical for processes ranging from smooth muscle contraction and neurotransmitter release to gene expression and cell cycle progression. Inhibitors of this pathway are therefore invaluable for dissecting these fundamental cellular functions.

The compound is typically supplied as a trifluoroacetate (TFA) salt. This formulation is a direct result of the purification process, often involving reverse-phase high-performance liquid chromatography (HPLC) where TFA is used as an ion-pairing agent.^[4] For the end-user, the TFA salt of the amine-containing Stelletamide A often confers improved stability and solubility in polar aprotic solvents, facilitating its use in experimental settings.

Section 1: Physicochemical Properties and Molecular Profile

A thorough understanding of a compound's physicochemical properties is the foundation of robust experimental design. Stelletamide A is an indolizidine alkaloid characterized by a complex heterocyclic core and a long, unsaturated side chain.

| Property | Data | Source(s) |
|-------------------|---|-----------|
| CAS Number | 129744-24-7 | [5][6][7] |
| Molecular Formula | C ₂₆ H ₄₅ N ₂ O · CF ₃ CO ₂ H | [5] |
| Molecular Weight | 514.67 g/mol | [5] |
| IUPAC Name | (2E,4S,7E)-N-[[[(1S,4S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-4,8,12-trimethyltrideca-2,7,11-trienamide | [6] |
| Purity | Typically ≥95% | [5][7] |
| Natural Source | Marine Sponge (Stelletta sp.) | [1][3] |

Expert Insight: The trifluoroacetate counter-ion is a crucial feature for practical application. As a strong acid, TFA ensures that the basic nitrogen atoms within the Stelletamide A structure remain protonated, which generally enhances solubility in aqueous-buffered solutions (at appropriate pH) and common laboratory solvents like DMSO. However, researchers should be mindful that at high concentrations, the TFA itself can influence experimental systems, for instance, by slightly lowering the pH of unbuffered solutions.

Section 2: Mechanism of Action — Interruption of the Calmodulin Signaling Cascade

The primary mechanism of action of Stelletamide A is the direct inhibition of calmodulin-dependent enzyme activities.[1][5]

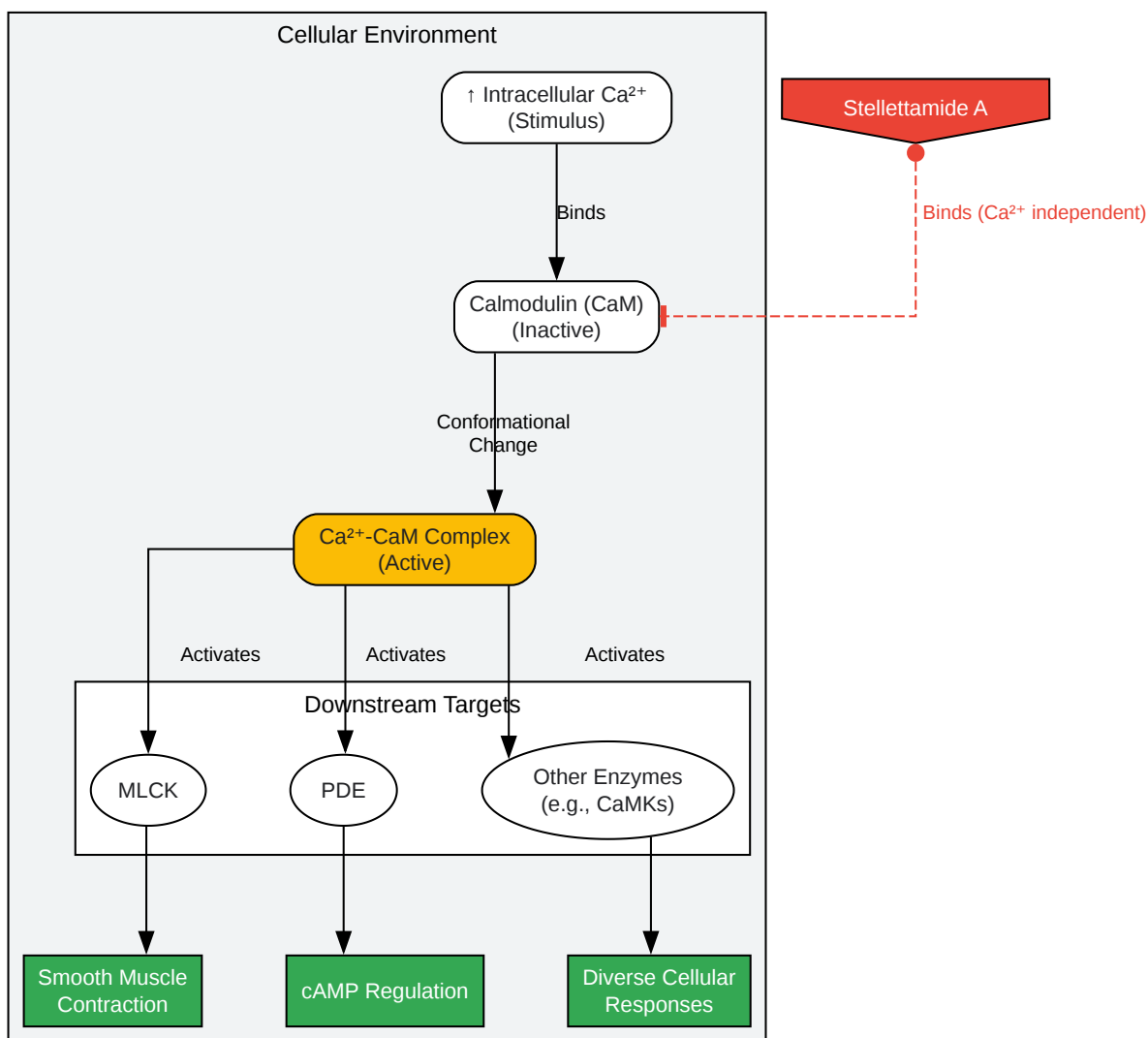
The Calmodulin Pathway: Calcium ions (Ca²⁺) are fundamental second messengers. At rest, intracellular Ca²⁺ concentrations are kept extremely low (~100 nM). Upon stimulation, Ca²⁺

levels rise, and these ions bind to sensor proteins, with calmodulin being one of the most important. Each calmodulin molecule has four Ca^{2+} binding sites. The binding of Ca^{2+} induces a significant conformational change in calmodulin, exposing hydrophobic domains that allow it to interact with and activate a multitude of target proteins, including:

- Myosin Light Chain Kinase (MLCK): Crucial for smooth muscle contraction.
- Phosphodiesterase (PDE): Involved in cyclic nucleotide signaling.
- Calcineurin: A phosphatase involved in immune responses and neuronal function.
- Ca^{2+} /calmodulin-dependent protein kinases (CaMKs): Key regulators of transcription and metabolism.

Stelletamide A's Point of Intervention: Stelletamide A exerts its effect by directly binding to calmodulin. A key finding from fluorescence quenching studies is that this binding occurs in both the presence and absence of Ca^{2+} .^{[1][2]} This suggests that Stelletamide A does not act by chelating calcium or by competing with it for binding sites. Instead, it appears to bind to a site on calmodulin that, once occupied, prevents the protein from adopting the active conformation required to bind and stimulate its downstream targets.

This mechanism is validated by the experimental observation that the inhibitory effects of Stelletamide A can be competitively antagonized by increasing the concentration of calmodulin in the assay system.^{[1][2]} This provides strong evidence that calmodulin is the direct and reversible target of the compound.



[Click to download full resolution via product page](#)

Caption: Mechanism of Calmodulin inhibition by Stellettamide A.

Section 3: Biological Activity and In Vitro Efficacy

Stellettamide A has been demonstrated to inhibit a range of physiological processes and enzymes that are dependent on calmodulin activity. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency across different biological systems.

| Target System / Assay | IC50 Value (µM) | Biological Context | Source(s) |
|---|-------------------|--|-----------|
| High K+-induced smooth muscle contraction | 88 | Tissue-level physiological response | [1][2] |
| Ca2+-induced contraction (permeabilized muscle) | 46 (at 3 µM Ca2+) | Direct effect on contractile machinery | [1][2] |
| Mg2+-ATPase activity (native actomyosin) | 25 | Inhibition of the motor protein complex | [1][2] |
| Myosin Light Chain (MLC) phosphorylation | 152 | Direct inhibition of a key CaM target enzyme | [1][2] |
| Phosphodiesterase (bovine cardiac muscle) | 52 | Inhibition of cyclic nucleotide metabolism | [1][2] |
| (Ca2+-Mg2+)-ATPase (erythrocyte membrane) | 100 | Disruption of ion pump activity | [1][2] |

Expert Interpretation: The data presented in the table highlight the broad-spectrum inhibitory capacity of Stellettamide A against CaM-dependent functions. The IC50 value of 25 µM against Mg2+-ATPase in actomyosin is particularly noteworthy, indicating potent action on the fundamental mechanics of muscle contraction. The variance in IC50 values across different assays is expected and reflects differences in experimental conditions, enzyme sources, and the specific affinity of the Ca2+-CaM complex for each target protein. For researchers, this means the effective concentration of Stellettamide A will need to be empirically determined for their specific model system.

Section 4: Experimental Protocols for Researchers

To ensure reproducibility and accuracy, proper handling and application of Stelletamide A are paramount.

Protocol 1: Stock Solution Preparation and Storage

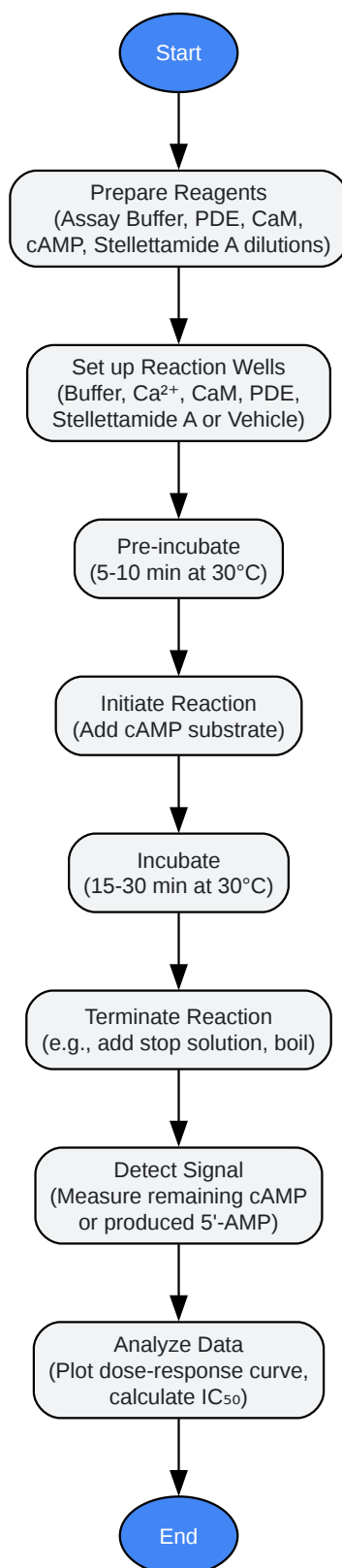
Causality: Stelletamide A is a complex organic molecule that can be susceptible to degradation. The trifluoroacetate salt form aids stability, but proper storage and handling are critical to preserving its biological activity. Using a high-quality, anhydrous solvent for reconstitution prevents hydrolysis. Aliquoting the stock solution minimizes freeze-thaw cycles, which can lead to precipitation and degradation.

Methodology:

- Reconstitution:
 - Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
 - Reconstitute the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
 - Ensure complete dissolution by vortexing gently. Sonication in a water bath for a few minutes can be used if necessary.
- Aliquoting and Storage:
 - Divide the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the needs of future experiments.
 - Store the aliquots tightly sealed at -20°C or -80°C for long-term stability.
 - Before use, thaw an aliquot at room temperature and briefly centrifuge it before opening. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Calmodulin Inhibition Assay using Phosphodiesterase (PDE)

Principle of the Assay: This protocol provides a reliable method to quantify the inhibitory effect of Stellettamide A on calmodulin. It leverages the Ca^{2+} /CaM-dependent activation of cyclic nucleotide phosphodiesterase (PDE1), which hydrolyzes cyclic adenosine monophosphate (cAMP) to 5'-AMP. The amount of remaining cAMP or produced 5'-AMP can be measured using commercially available kits (e.g., ELISA-based or fluorescence-based). The reduction in PDE activity in the presence of Stellettamide A is a direct measure of its inhibitory potency.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a PDE-based calmodulin inhibition assay.

Step-by-Step Methodology:

- Reagents and Materials:
 - Bovine heart phosphodiesterase (PDE1)
 - Bovine brain calmodulin (CaM)
 - **Stellettamide A trifluoroacetate**
 - cAMP (substrate)
 - Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, with 100 mM Imidazole, 2 mM MgCl₂, and 3 mM CaCl₂)
 - Vehicle control (DMSO)
 - cAMP detection kit
 - 96-well microplate
- Preparation:
 - Prepare a serial dilution of Stellettamide A in Assay Buffer, starting from a high concentration (e.g., 500 μM) down to sub-micromolar levels. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Assay Setup (per well):
 - Positive Control (Max Activity): Add Assay Buffer, CaM, PDE, and vehicle (DMSO).
 - Negative Control (Basal Activity): Add Assay Buffer (without CaCl₂ or with EGTA), PDE, and vehicle. This control validates the CaM-dependency of the assay.
 - Test Wells: Add Assay Buffer, CaM, PDE, and the corresponding dilution of Stellettamide A.

- Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow Stelletamide A to bind to calmodulin.
- Reaction Initiation: Add cAMP to all wells to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 20 minutes). This time should be optimized to ensure the reaction is in the linear range.
- Termination: Stop the reaction according to the detection kit's protocol (e.g., by adding a stop reagent or boiling).
- Detection and Analysis:
 - Measure the remaining cAMP concentration using the chosen detection kit.
 - Calculate the percentage of inhibition for each Stelletamide A concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
 - Plot the percent inhibition against the log of the Stelletamide A concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 5: Applications and Future Research

Directions

Stelletamide A trifluoroacetate is more than a mere chemical; it is a precision tool for cell biology.

- Probing Cellular Pathways: Its primary application is in basic research to elucidate the role of calmodulin in specific cellular signaling pathways. By applying Stelletamide A, researchers can pharmacologically "knock-out" CaM function and observe the downstream consequences in their system of interest.
- Neuroscience: Given the critical role of CaM in synaptic plasticity and neurotransmitter release, Stelletamide A can be used to investigate these processes in neuronal cultures or brain slice preparations.

- **Cardiovascular and Smooth Muscle Research:** As demonstrated by the initial studies, it is a potent inhibitor of smooth muscle contraction, making it a useful tool for studying the physiology of vascular, gastrointestinal, and airway tissues.
- **Antifungal Research:** Beyond its effects on calmodulin, Stellettamide A and its analogues have also shown moderate antifungal activity, suggesting a potential secondary mechanism of action or a different target in fungal species that warrants further investigation.[8]

Future research could focus on synthesizing analogues of Stellettamide A to improve its potency and selectivity, potentially leading to the development of new therapeutic agents for diseases characterized by dysregulated calcium signaling.

Conclusion

Stellettamide A trifluoroacetate is a potent, cell-permeable inhibitor of calmodulin, derived from a marine sponge. Its well-characterized mechanism of action, which involves the direct, calcium-independent binding to calmodulin, makes it an authoritative tool for investigating the myriad of cellular processes regulated by calcium signaling. With careful handling and application in validated experimental protocols, this compound provides researchers with a powerful means to dissect one of the most fundamental signaling pathways in biology.

References

- Current time inform
- Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge - PMC. NIH National Library of Medicine. [\[Link\]](#)
- Stellettamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge - PubMed. NIH National Library of Medicine. [\[Link\]](#)
- 司太立胺A三氟乙酸盐- CAS:129744-24-7 - 吉林金泰化玻有限公司 (**Stellettamide A trifluoroacetate** - CAS:129744-24-7 - Jilin Jintai Chemical Glass Co., Ltd.). Jilin Jintai Chemical Glass Co., Ltd. [\[Link\]](#)
- Asymmetric Synthesis of Stellettamides A and C - ResearchGate. ResearchGate. [\[Link\]](#)

- Total Synthesis of (-)-Stelletamide B and Determination of Its Absolute Stereochemistry. American Chemical Society. [[Link](#)]
- Total synthesis of (-)-stellettamide B and determination of its absolute stereochemistry - PubMed. NIH National Library of Medicine. [[Link](#)]
- Biological Activities of Stilbenoids - MDPI. MDPI. [[Link](#)]
- Voltage-gated sodium channel - Wikipedia. Wikipedia. [[Link](#)]
- Evolution of the physicochemical properties of marketed drugs: can history foretell the future? - PubMed. NIH National Library of Medicine. [[Link](#)]
- Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed. NIH National Library of Medicine. [[Link](#)]
- Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC. NIH National Library of Medicine. [[Link](#)]
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. NIH National Library of Medicine. [[Link](#)]
- Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC. NIH National Library of Medicine. [[Link](#)]
- Teclistamab: Mechanism of action, clinical, and translational science - PMC. NIH National Library of Medicine. [[Link](#)]
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. MDPI. [[Link](#)]
- Voltage gated Na channels - YouTube. YouTube. [[Link](#)]
- E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - MDPI. MDPI. [[Link](#)]
- Voltage gated sodium channels – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [[Link](#)]

- Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics - Frontiers. Frontiers. [[Link](#)]
- Preformulation studies of l-glutathione: physicochemical properties, degradation kinetics, and in vitro cytotoxicity investigations - PubMed. NIH National Library of Medicine. [[Link](#)]
- Total Synthesis of (±)-3-Thiaglutamate - PMC. NIH National Library of Medicine. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Stelletamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge - PMC [pubmed.ncbi.nlm.nih.gov]
- 2. Stelletamide-A, a novel inhibitor of calmodulin, isolated from a marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. Trifluoroacetic Acid | Fisher Scientific [[fishersci.ca](https://www.fishersci.ca)]
- 5. Stelletamide A trifluoroacetate | CAS 129744-24-7 | SCBT - Santa Cruz Biotechnology [[scbt.com](https://www.scbt.com)]
- 6. [bocsci.com](https://www.bocsci.com) [[bocsci.com](https://www.bocsci.com)]
- 7. 司太立胺 A三氟乙酸盐 - CAS:129744-24-7 - 吉林金泰化玻有限公司 [[jtos-service.com](https://www.jtos-service.com)]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Introduction: A Marine Treasure for Cellular Signaling Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15339601/docs#introduction-a-marine-treasure-for-cellular-signaling-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)